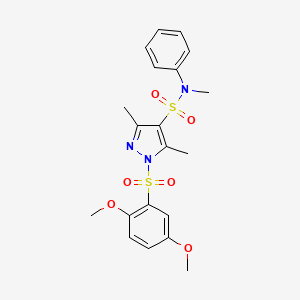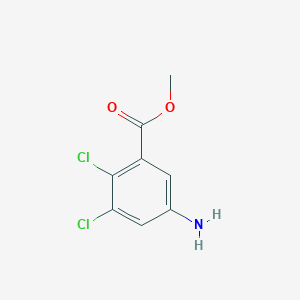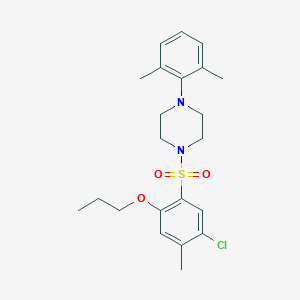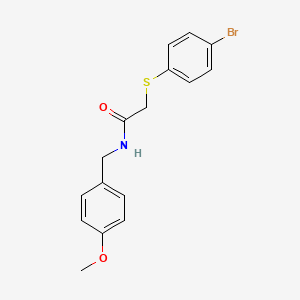
1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities, particularly in the context of cancer research. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzenesulfonyl and the pyrazole ring are common to the compounds studied within these papers. These structural components are often explored for their roles in inhibiting certain biological pathways or for their cytotoxic properties against cancer cells .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of key intermediates such as substituted benzaldehydes or hydrazinobenzenesulfonamide derivatives. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . The process includes the introduction of various substituents like fluorine, hydroxy, methoxy, or trimethoxy moieties, which can significantly influence the biological activity of the final compound. Such synthetic routes could be relevant for the synthesis of the compound , considering the presence of methoxy groups and a sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to strongly inhibit certain biological functions, such as the HIF-1 activated transcription pathway . The molecular structure, including the positioning of methoxy groups and the nature of the sulfonamide linkage, plays a significant role in the interaction of these compounds with biological targets. Therefore, the molecular structure of "this compound" would likely be a key factor in its potential bioactivity .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by the substituents present on the benzene ring and the nature of the sulfonamide group. The compounds studied in the provided papers have shown the ability to undergo reactions that are relevant to their biological activity, such as inhibiting the carbonic anhydrase enzyme or the HIF-1 pathway . The specific chemical reactions that "this compound" might undergo would depend on its precise molecular structure, but it is reasonable to assume that it would share some reactivity patterns with the compounds described in the papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, can greatly affect its pharmacological profile. For instance, poor water solubility can limit the bioavailability of a compound, necessitating the development of specialized formulations for delivery . The presence of methoxy groups and the sulfonamide linkage can influence these properties, and thus, the physical and chemical properties of "this compound" would be important to assess in the context of its potential use as a therapeutic agent .
科学的研究の応用
Sulfonamide compounds, including 1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics used for the therapy of bacterial infections and conditions caused by other microorganisms. They have been the backbone of antibacterial therapy before the advent of penicillin. Beyond their antibacterial properties, sulfonamides have found application in various domains due to their broad bioactive spectrum resulting from chemical structural modifications. These modifications have expanded their medicinal applications, making them valuable in developing drugs and drug candidates for numerous conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018; Shichao et al., 2016).
Sulfonamide Derivatives in Medicinal Chemistry
The role of sulfonamide derivatives extends into medicinal chemistry, where they have been employed as key components in drugs targeting a wide array of diseases. This versatility stems from their ability to be structurally modified, thus offering a diverse range of derivatives with potent medicinal properties. The sulfonamide group's presence in drug molecules has been instrumental in addressing challenges in cancer therapy, antimicrobial resistance, and chronic diseases management. The continuous evolution in the synthesis of sulfonamide derivatives underscores their enduring relevance in drug development and the pursuit of novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Sulfonamides and Redox Mediators in Pollution Treatment
In the environmental sector, the enzymatic treatment of pollutants, particularly those of a recalcitrant nature, has seen the application of sulfonamide derivatives. These compounds, in conjunction with redox mediators, have significantly enhanced the efficiency of pollutant degradation. This approach leverages the broad substrate range and the catalytic prowess of enzymes, further amplified by redox mediators, to address pollution in wastewater and other contaminated environments. The synergy between sulfonamide derivatives and enzymatic processes exemplifies the innovative cross-disciplinary applications of these compounds beyond their traditional medicinal uses (Husain & Husain, 2007).
作用機序
Target of Action
The compound contains a pyrrole moiety , which is known to interact with various biological targets
Mode of Action
For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The presence of a pyrrole moiety suggests that it may be involved in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight of 23667 suggests that it may have favorable absorption and distribution characteristics.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-14-20(31(26,27)22(3)16-9-7-6-8-10-16)15(2)23(21-14)30(24,25)19-13-17(28-4)11-12-18(19)29-5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMUYAQFUGDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)
![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)
![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)
![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)
![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)